4-Metilisoquinolina

Descripción general

Descripción

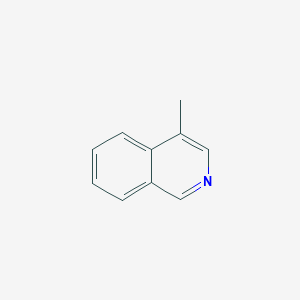

4-Methylisoquinoline is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. 4-Methylisoquinoline is specifically distinguished by a methyl group attached to the fourth position of the isoquinoline ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Aplicaciones Científicas De Investigación

4-Methylisoquinoline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: Derivatives of 4-Methylisoquinoline are investigated for their potential therapeutic properties, including antimalarial and anticancer activities.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

Target of Action

4-Methylisoquinoline has been found to target Plasmodium falciparum , the parasite responsible for malaria . The primary targets within the parasite are the protein kinase A (PfPKA) and the sodium efflux pump PfATP4 . PfPKA is highly expressed late in the cell cycle of the parasite blood stage and has been shown to phosphorylate a critical invasion protein, Apical Membrane Antigen 1 . PfATP4 is involved in maintaining the sodium balance within the parasite .

Mode of Action

4-Methylisoquinoline interacts with its targets, leading to inhibition of their function. Although it was initially designed to inhibit PfPKA, it was found to have minimal activity against PfPKA, indicating that it likely has another target important to parasite cytokinesis and invasion . It was later found to inhibit the sodium efflux pump PfATP4 .

Biochemical Pathways

It is known that the inhibition of pfpka and pfatp4 disrupts the parasite’s life cycle, preventing it from invading new host cells . This disruption likely affects multiple downstream effects and pathways within the parasite.

Result of Action

The inhibition of PfPKA and PfATP4 by 4-Methylisoquinoline prevents the parasite from invading new host cells, effectively halting the progression of the disease . This results in a decrease in the number of parasites within the host, alleviating the symptoms of malaria.

Análisis Bioquímico

Biochemical Properties

It is known that isoquinoline alkaloids, a group to which 4-Methylisoquinoline belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders

Cellular Effects

It is hypothesized that 4-Methylisoquinoline may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed that 4-Methylisoquinoline may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It is known that isoquinoline alkaloids, including 4-Methylisoquinoline, can influence the tryptophan-kynurenine pathway

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Methylisoquinoline can be synthesized through several methods. One common approach involves the Pomeranz-Fritsch reaction, where benzaldehyde reacts with aminoacetaldehyde diethyl acetal in the presence of an acid catalyst to form isoquinoline, which is then methylated at the fourth position using methyl iodide and a base.

Another method involves the Bischler-Napieralski reaction, where a β-phenylethylamine derivative undergoes cyclization in the presence of a dehydrating agent like phosphorus oxychloride, followed by methylation.

Industrial Production Methods: Industrial production of 4-Methylisoquinoline typically involves large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Análisis De Reacciones Químicas

Types of Reactions: 4-Methylisoquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 4-methylisoquinoline N-oxide using oxidizing agents like hydrogen peroxide or peracids.

Reduction: Reduction of 4-Methylisoquinoline can yield tetrahydro derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions 5 and 8, using reagents like bromine or nitric acid.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Bromine, nitric acid, sulfuric acid.

Major Products:

Oxidation: 4-Methylisoquinoline N-oxide.

Reduction: Tetrahydro-4-methylisoquinoline.

Substitution: 5-bromo-4-methylisoquinoline, 8-nitro-4-methylisoquinoline.

Comparación Con Compuestos Similares

Isoquinoline: The parent compound without the methyl group.

Quinoline: A structural isomer with the nitrogen atom in a different position.

Tetrahydroisoquinoline: A reduced form with additional hydrogen atoms.

Uniqueness: 4-Methylisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the fourth position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications.

Actividad Biológica

4-Methylisoquinoline is a compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of 4-Methylisoquinoline, focusing on its mechanisms, effects on various biological targets, and relevant research findings.

- Molecular Formula : C10H9N

- Molecular Weight : 143.19 g/mol

4-Methylisoquinoline is characterized by a methyl group at the fourth position of the isoquinoline structure, which contributes to its unique properties and biological activities.

Antimalarial Properties

Recent studies have highlighted the antimalarial potential of isoquinoline derivatives, particularly focusing on their ability to inhibit Plasmodium falciparum, the parasite responsible for malaria. A notable compound, 3-methyl-1-(1-ethylpropylamino)isoquinoline-4-carbonitrile (MB14), derived from this class, has shown promising results:

- Inhibition of PfATP4 : MB14 targets the sodium (Na) efflux transporter PfATP4, leading to inhibition of Na-dependent ATPase activity in parasite membranes. This mechanism results in osmotic swelling and lysis of infected erythrocytes due to Na accumulation within the parasites .

- Resistance Mechanisms : Genome sequencing of resistant P. falciparum strains revealed mutations in PfATP4, indicating a direct relationship between MB14's efficacy and the genetic makeup of the parasites .

- Efficacy Metrics : In vitro assays demonstrated that MB14 inhibited the growth of both chloroquine-sensitive and resistant P. falciparum strains with an effective concentration (EC) of approximately 1 µM over 72 hours .

Protein Kinase Inhibition

In addition to its antimalarial properties, 4-Methylisoquinoline compounds have been investigated for their ability to inhibit protein kinases:

- PfPKA Inhibition : Molecular dynamics studies have shown that certain isoquinoline derivatives can effectively inhibit Plasmodium falciparum Protein Kinase A (PfPKA). This inhibition is crucial for understanding malaria pathogenesis and developing targeted therapies .

- Structure-Activity Relationships : Research into the structure-activity relationships (SAR) of these compounds has identified specific structural features that enhance their inhibitory potency against PfPKA .

Case Study: Development of MB14

A series of experiments were conducted to evaluate the biological activity of MB14:

- Resistance Selection : The compound was subjected to cycles of treatment with P. falciparum cultures, which led to the selection of resistant mutants. These mutants exhibited increased EC values over successive treatment cycles, highlighting the adaptive capacity of the parasite .

- Mechanistic Insights : Detailed assays revealed that while MB14 inhibited invasion by the merozoites into erythrocytes (IC < 10 µM), it did not block egress, suggesting a specific action during the infection cycle .

Summary Table of Biological Activities

Propiedades

IUPAC Name |

4-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N/c1-8-6-11-7-9-4-2-3-5-10(8)9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCOLIBYZTNPPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152518 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196-39-0 | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinoline, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary pharmacological activities observed in 4-methylisoquinoline derivatives?

A1: Research indicates that certain 4-methylisoquinoline derivatives exhibit promising pharmacological activities, including:

- Local anesthetic activity: Dialkylaminoalkyl amides of 1-chloro-3-carboxy-4-methylisoquinoline, 1-methoxy-3-carboxy-4-methylisoquinoline, and 3-carboxy-2,4-dimethyl-1-oxoisoquinoline demonstrate local anesthetic properties comparable to lidocaine. [, ]

- Antispasmodic activity: These same dialkylaminoalkyl derivatives also showcase notable antispasmodic effects. [, ] Additionally, dialkylaminoalkyl esters of 1-chloro-3-carboxy-4-methylisoquinoline exhibit good antispasmodic activity. Interestingly, the corresponding 4-phenyl derivatives demonstrate even greater potency, with the diethylaminoethylester displaying activity comparable to papaverine. [, ]

- Antitumor activity: Several 4- and 5-substituted derivatives of isoquinoline-1-carboxaldehyde thiosemicarbazone, synthesized from 4-bromo-1-methylisoquinoline, have shown antitumor activity against L1210 leukemia in mice. [] Notably, 4-aminoisoquinoline-1-carboxaldehyde thiosemicarbazone and 4-(methylamino)isoquinoline-1-carboxaldehyde thiosemicarbazone exhibited the most potent effects. []

- Antimicrobial and antifungal activity: Studies have explored the synthesis and biological evaluation of various N2-arylidene-substituted 3-carbazoyl-isoquinolines derived from 2,4-dimethyl-1-oxo-1,2-dihydro-3-carbazoyl-isoquinoline. [] Among these, 1-(1-chloro-4-methyl-3-isoquinolinoyl)-2-(5-nitro-2-furfurylidene) hydrazine demonstrated potent antibacterial activity against various Staphylococcus aureus strains, surpassing the efficacy of furazolidone. This compound also displayed moderate antifungal properties. []

Q2: What synthetic strategies are employed to produce 4-methylisoquinoline derivatives?

A2: Various synthetic approaches have been developed, including:

- Multistep synthesis: This method has been used to synthesize a series of 1-chloro- and 1-methoxy-3-carboxy-4-methylisoquinoline derivatives. [] It involves multiple steps, often starting with commercially available materials and utilizing various chemical transformations. [, , , ]

- One-pot synthesis via Pd-catalyzed reactions: A more efficient method utilizes a palladium-catalyzed Heck reaction followed by intramolecular cyclization and isomerization to produce 4-methylisoquinolines in good yields. This approach allows for the synthesis of diverse derivatives with various functional groups. []

Q3: What are the potential applications of the palladium-catalyzed synthesis of 4-methylisoquinolines?

A4: The development of a palladium-catalyzed nucleomethylation of alkynes provides a powerful tool for synthesizing 4-methylisoquinolines and other methylated heteroaromatic compounds. [] This method has several potential applications:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.